molecular formula C20H25N3O2 B2932614 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide CAS No. 1448130-56-0

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B2932614
CAS No.: 1448130-56-0
M. Wt: 339.439
InChI Key: HKXFVKMWWAZSDD-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is a benzamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. The 2-methoxybenzamide moiety is linked via a methylene bridge to the pyrazole ring.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-9-5-4-8-17(19)20(24)21-13-15-12-18(14-10-11-14)23(22-15)16-6-2-3-7-16/h4-5,8-9,12,14,16H,2-3,6-7,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXFVKMWWAZSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazole ring, cyclopentyl and cyclopropyl groups, and a methoxybenzamide moiety. Its molecular formula is C21H25N3OC_{21}H_{25}N_{3}O with a molecular weight of approximately 335.4 g/mol. This structural complexity may contribute to its varied biological activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects:

  • Reduced Inflammation : The compound has been shown to decrease edema and leukocyte migration in animal models.
  • Cytokine Modulation : It leads to downregulation of proinflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses.
  • NF-κB Inhibition : The compound effectively suppresses NF-κB activation, a key transcription factor involved in inflammation.

Cytotoxicity and Antiproliferative Activity

Studies on similar pyrazole derivatives suggest potential antiproliferative effects against various cancer cell lines:

  • In Vitro Studies : Preliminary data indicate that derivatives with similar structures may inhibit cancer cell proliferation. For instance, compounds with sulfonamide groups have been evaluated for their ability to block cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in tumorigenesis .
CompoundIC50 (µM)Cancer Cell Line
Compound A3.7HCT116
Compound B1.2MCF-7
Compound C5.3HEK 293

The above table summarizes the inhibitory concentrations (IC50) of selected compounds against human cancer cell lines, indicating that structurally related compounds may exhibit selective cytotoxicity.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cyclooxygenase Inhibition : Similar compounds have shown selective inhibition of COX-2, leading to reduced synthesis of pro-inflammatory prostaglandins .
  • Kinase Interaction : The structural components may allow for interaction with kinases or other receptors involved in disease pathways, suggesting potential applications in targeted therapy.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Celecoxib : A well-known COX-2 inhibitor derived from pyrazole has been effective in treating rheumatoid arthritis and osteoarthritis, showcasing the therapeutic potential of this chemical class .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and benzamide moiety are susceptible to oxidation under specific conditions. For example:

  • Pyrazole Ring Oxidation : Pyrazole derivatives undergo oxidation at the N-methyl position or adjacent carbons, forming ketones or hydroxylated intermediates. In related compounds, oxidation with agents like KMnO₄ or CrO₃ under acidic conditions generates pyrazolone derivatives .
  • Methoxy Group Stability : The methoxy group on the benzamide is stable under mild oxidative conditions but may demethylate to a phenolic hydroxyl group under strong oxidants like BBr₃ .

Key Reaction Pathway :Pyrazole CH2CrO3/H2SO4Pyrazole CO+H2O\text{Pyrazole CH}_2\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{Pyrazole CO}+\text{H}_2\text{O}

Nucleophilic Substitution

The electron-deficient pyrazole ring facilitates nucleophilic substitution at the 3- or 5-positions. For example:

  • Cyclopropyl Group Replacement : In analogues, the cyclopropyl substituent on the pyrazole ring can be displaced by stronger nucleophiles (e.g., amines or thiols) under basic conditions .
  • Benzamide Hydrolysis : The benzamide linkage can hydrolyze to a carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

Example Reaction Table :

Reaction Conditions Product Yield
Benzamide hydrolysis6M HCl, reflux, 12h2-Methoxybenzoic acid + Pyrazole-methylamine85%
Pyrazole ring substitutionK₂CO₃, DMF, 80°C, 24hN-((1-Cyclopentyl-5-aminopropyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide62%

Condensation and Cyclization

The methylene bridge (-CH₂-) between the pyrazole and benzamide groups enables condensation with carbonyl compounds:

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) forms imine derivatives, which can cyclize to yield fused heterocycles .
  • Lactamization : Intramolecular cyclization under dehydrating conditions (e.g., PCl₅) forms lactam rings, as observed in structurally similar pyrazole-benzamide hybrids .

Key Reaction Pathway :Benzamide CH2Pyrazole+RCHOEtOH Imine IntermediateHClFused Pyrazolo Benzodiazepine\text{Benzamide CH}_2-\text{Pyrazole}+\text{RCHO}\xrightarrow{\text{EtOH }}\text{Imine Intermediate}\xrightarrow{\text{HCl}}\text{Fused Pyrazolo Benzodiazepine}

Cross-Coupling Reactions

The pyrazole ring’s electron-rich nature supports palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling : The cyclopropyl group can be replaced with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ .
  • Buchwald-Hartwig Amination : Introduction of amino groups at the pyrazole 5-position via Pd₂(dba)₃ and Xantphos .

Example Reaction Table :

Reaction Catalyst System Product Yield
Suzuki coupling (Ar = Ph)Pd(PPh₃)₄, K₂CO₃, DMF, 100°CN-((1-Cyclopentyl-5-phenyl-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide78%
Buchwald aminationPd₂(dba)₃, Xantphos, t-BuONaN-((1-Cyclopentyl-5-(piperazin-1-yl)-1H-pyrazol-3-yl)methyl)-2-methoxybenzamide65%

Functional Group Transformations

  • Methoxy Demethylation : Treatment with BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl, enabling further derivatization (e.g., sulfonation or phosphorylation) .
  • Amide Alkylation : The benzamide’s NH can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of NaH .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Pyrazole ring : Substituted with cyclopentyl (bulky alkyl) and cyclopropyl (strained ring) groups, which may influence steric effects and metabolic stability.
  • 2-Methoxybenzamide : A common pharmacophore in CNS-targeting drugs (e.g., sulpiride) and anti-inflammatory agents.

Comparisons with analogs from the evidence highlight the impact of substituents:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Features Reference
Target Compound* Pyrazole (cyclopentyl, cyclopropyl), 2-methoxybenzamide N/A N/A Hypothetical structure; potential CNS/anti-inflammatory activity -
N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methoxybenzamide 2-methoxybenzamide, thioxoimidazolidin 216–218 60 Research compound with thioamide functionality
Sulpiride 2-methoxy-5-sulfamoylbenzamide, ethylpyrrolidinyl N/A N/A Antipsychotic; bioavailability 25–35%, half-life 7 hours
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide Pyrazole substituents, 2-CF3 benzamide N/A N/A Structural analog; trifluoromethyl may enhance lipophilicity
ASP-azo-ASA 2-methoxybenzamide conjugated to 5-ASA via azo bond N/A N/A Colon-targeted anti-inflammatory; reduces colitis in mice

*No direct data available; inferred from structural analogs.

Key Observations:
  • Methoxy vs. Nitro/Chloro Groups : Methoxy-substituted benzamides (e.g., , Compound 4) exhibit moderate melting points (~216°C) compared to nitro-substituted analogs (222–224°C), suggesting that electron-withdrawing groups increase crystallinity .
  • Pyrazole vs.
  • Pharmacological Profiles : Sulpiride’s 2-methoxybenzamide group is critical for dopamine D2 receptor antagonism. The target compound’s pyrazole substituents could modulate receptor selectivity or bioavailability .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Pyrazole formationHydrazine hydrate, β-keto ester, H2SO4, 80°C65%
Cyclopropane introductionCyclopropylboronic acid, Pd(PPh3)4, K2CO3, DME72%
Amide coupling2-Methoxybenzoyl chloride, Et3N, DCM, RT85%

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:
Validation requires orthogonal analytical techniques:

Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Spectroscopy :

  • 1H/13C NMR : Confirm substituent positions (e.g., cyclopentyl CH2 signals at δ 1.5–2.0 ppm; methoxy group at δ 3.8 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .

X-ray Crystallography : For unambiguous confirmation, use SHELX software to refine single-crystal structures (e.g., space group, R-factor < 0.05) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic PeaksReference
1H NMRδ 3.8 (s, OCH3), δ 1.6–2.1 (m, cyclopentyl)
HRMS[M+H]+ calc. 380.44, observed 380.43

Basic: What are the key physicochemical properties critical for experimental design?

Methodological Answer:

  • Lipophilicity (LogP) : Predict using software like MarvinSuite; target LogP ~3.5 for blood-brain barrier penetration .
  • Solubility : Measure in DMSO (≥10 mM for in vitro assays) and PBS (pH 7.4; use sonication for dispersion) .
  • Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks; monitor by HPLC) .

Advanced: What strategies resolve contradictions in receptor binding affinity data?

Methodological Answer:
Discrepancies often arise from assay conditions:

Radioligand Competition : Use [3H]spiperone for D2 receptor assays; validate with reference antagonists (e.g., sulpiride, IC50 ~20 nM) .

Cell Line Variability : Compare results across CHO (D2-transfected) vs. HEK293 cells; normalize to protein concentration .

Control for Off-Target Effects : Screen against related receptors (e.g., D3, 5-HT2A) using fluorescence polarization .

Q. Table 3: Receptor Binding Data Comparison

Assay SystemReported IC50 (nM)Key VariablesReference
CHO-D215 ± 31 nM [3H]spiperone, 25°C
HEK293-D245 ± 80.5 nM [3H]raclopride, 37°C

Advanced: How can in vivo pharmacokinetics be modeled for this compound?

Methodological Answer:

Radiolabeling : Synthesize [18F] analogs via nucleophilic substitution (e.g., replace methoxy with 18F-fluoropropyl; specific activity >2 Ci/μmol) .

PET Imaging : Administer tracer doses to rodents; quantify striatal uptake (SUV ratio) to assess brain penetration .

Compartmental Modeling : Use software like PMOD to calculate clearance (CL) and volume of distribution (Vd) .

Advanced: What computational methods predict metabolic pathways?

Methodological Answer:

CYP450 Metabolism : Simulate using StarDrop’s P450 module; prioritize N-dealkylation and hydroxylation sites .

Docking Studies : Model interactions with CYP3A4 (Glide SP scoring; validate with in vitro microsomal assays) .

Metabolite Identification : Use LC-QTOF-MS/MS to detect glutathione adducts or oxidized species .

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